3-Methyl-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid
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Overview
Description
3-Methyl-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C11H13NO2 It is a cyclobutane derivative with a pyridine ring attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methylpyridine with cyclobutanone under acidic or basic conditions to form the cyclobutane ring. The carboxylic acid group can be introduced through subsequent oxidation reactions .
Industrial Production Methods: large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-Methyl-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed to modulate specific biochemical processes through its interaction with cellular components .
Comparison with Similar Compounds
- 2-Methyl-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid
- 3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one
Comparison: 3-Methyl-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid is unique due to the presence of the cyclobutane ring, which imparts distinct chemical and physical properties compared to similar compounds.
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
3-methyl-1-pyridin-3-ylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c1-8-5-11(6-8,10(13)14)9-3-2-4-12-7-9/h2-4,7-8H,5-6H2,1H3,(H,13,14) |
InChI Key |
FYEYIZCOQNFGHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)(C2=CN=CC=C2)C(=O)O |
Origin of Product |
United States |
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